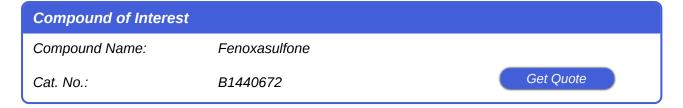


Fenoxasulfone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxasulfone is a novel, highly effective herbicide developed by Kumiai Chemical Industry Co., Ltd., for use in paddy rice cultivation.[1][2][3] Belonging to the 3-sulfonylisoxazoline class of chemistry, it provides excellent control of problematic annual weeds, including Echinochloa spp., and certain sulfonylurea (SU)-resistant species.[1][2] Its unique physicochemical properties, such as strong soil adsorption and low water solubility, contribute to its long residual activity and stable efficacy under flooded rice culture systems.[1][2][4] The primary mode of action is the potent inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development.[3][5][6] This document provides a comprehensive overview of the discovery process, a detailed synthesis protocol, its biological activity, and the underlying mechanism of action of Fenoxasulfone.

Discovery and Optimization

The discovery of **Fenoxasulfone** was a result of a targeted research program aimed at developing a new rice herbicide with a stable and robust performance against a range of weeds under various environmental conditions.[1][2] The program began with the skeletal structure of 3-sulfonylisoxazoline derivatives, a class of compounds that had already shown promise with the development of pyroxasulfone for upland crops.[1][2][4]



The research focused on optimizing the structure for paddy field applications, emphasizing physicochemical properties that would ensure stability in flooded conditions.[1] The discovery process can be logically broken down into several key stages:

- Isoxazoline Moiety Optimization: The initial phase of research focused on the isoxazoline ring itself. Through systematic evaluation, the 5,5-dimethyl-4,5-dihydroisoxazole moiety was identified as the optimal component for herbicidal activity.[1]
- Benzene Ring Substitution: Researchers then prepared various benzyl halides to explore the structure-activity relationship (SAR) of substituents on the benzene ring.[1] The investigation proceeded systematically:
 - Mono-substitution: Initial compounds with a single substituent on the benzene ring were synthesized and tested.[1]
 - Di-substitution: Combinations of an ethoxy group and a chlorine atom were found to provide higher herbicidal activity compared to mono-substituted analogs. This led to the selection of a 5-chloro-2-ethoxy compound as a promising lead.[1]
 - Multi-substitution: Building on these findings, multi-substituted compounds featuring an ethoxy group and two chlorine atoms were synthesized.[1]
- Lead Compound Identification: This systematic approach culminated in the discovery of the compound with a 2,5-dichloro-4-ethoxy benzene ring, which was named **Fenoxasulfone**.[1] This specific combination of substituents demonstrated a superior balance of high herbicidal activity and excellent crop safety for rice.[1]



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Caption: Workflow of the **Fenoxasulfone** discovery process.

Physicochemical Properties

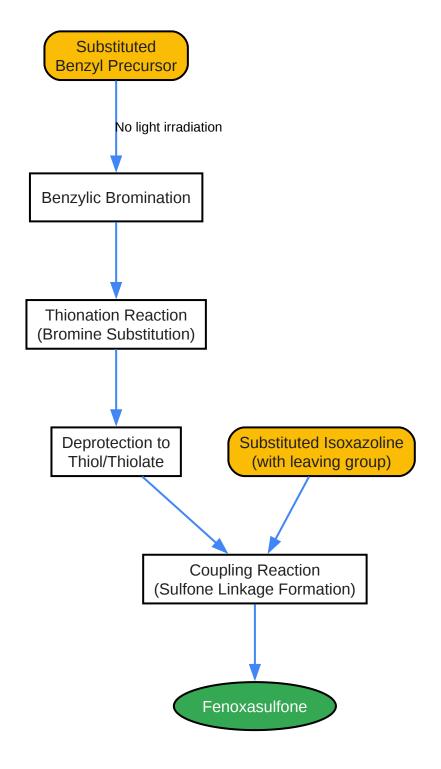
The specific chemical structure of **Fenoxasulfone** imparts a set of physical and chemical properties that are key to its function as a selective herbicide in paddy fields.

Property	Value	
Common Name	Fenoxasulfone	
Development Code	KIH-1419, KUH-071	
IUPAC Name	3-[(2,5-dichloro-4- ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H- 1,2-oxazole	
CAS Registry Number	639826-16-7	
Molecular Formula	C14H17Cl2NO4S	
Molecular Weight	366.26 g/mol	
Appearance	White, odorless crystals	
Melting Point	157.6°C	
Water Solubility	0.17 mg/L (at 20°C)	
Log P (octanol/water)	3.30 (at 25°C)	
Data sourced from references:[1][7]		

Synthesis Process

The commercial production of **Fenoxasulfone** is a multi-step chemical synthesis process designed for efficiency and purity.[8] The key steps involve the formation of the sulfone bridge between the substituted benzyl group and the isoxazoline heterocycle.





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Caption: Commercial synthesis pathway for **Fenoxasulfone**.

Biological Activity and Herbicidal Efficacy

Fenoxasulfone is highly effective for the control of grass and broadleaved weeds in rice paddies.[8] Greenhouse and field trials have demonstrated its potent herbicidal activity at low



application rates.[1]

Target Weed Species	Application Rate (g a.i./ha)	Efficacy	Residual Activity
Echinochloa oryzicola (Barnyard grass)	50 - 200	Excellent	~60-70 days
Echinochloa crus-galli	50 - 200	Excellent	Not specified
Monochoria vaginalis	200	Excellent	~60-70 days
Lindernia dubia	200	Excellent	~60-70 days
Gratiola japonica	Not specified	Excellent	Not specified
Rotala indica	Not specified	Excellent	Not specified
Ludwigia epilobioides	Not specified	Excellent	Not specified
Data sourced from reference:[1]			

Symptoms in susceptible plants, such as Echinochloa oryzicola, include shrinkage of new leaves, a darkening of the green color, and overall growth suppression, leading to death within approximately 2-3 weeks of treatment.[1]

Mechanism of Action

Fenoxasulfone's herbicidal activity stems from its role as a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis.[1][5][6] VLCFAs are essential lipids in plants, serving as precursors for cuticular waxes, suberin, and membrane lipids. Disruption of their synthesis is catastrophic for the plant, especially during early growth stages.

The specific molecular target is the VLCFA elongase (VLCFAE) enzyme complex.[6][9] **Fenoxasulfone** potently inhibits the elongation steps that convert C22:0 to C24:0 and C24:0 to C26:0 fatty acids.[6] This inhibition leads to a measurable decrease in VLCFAs (C20:0, C22:0, C24:0, etc.) and a corresponding accumulation of their long- and medium-chain fatty acid precursors (e.g., C18:0, C15:0).[6] This mode of action classifies **Fenoxasulfone** under the HRAC Group K3 and the WSSA Group 15 herbicides.[8]





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Caption: Fenoxasulfone's inhibition of the VLCFA biosynthesis pathway.

Experimental Protocols Protocol for Synthesis of Fenoxasulfone Analogs (SAR Study)

This protocol outlines a general method for synthesizing analogs for structure-activity relationship studies, based on the synthetic routes published.[1][2]

- Preparation of Substituted Benzyl Mercaptan:
 - A solution of a selected substituted benzyl bromide (1.0 eq) in ethanol is prepared.
 - Sodium thiomethoxide (1.1 eq) is added portion-wise at 0°C.
 - The reaction mixture is stirred at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
 - The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzyl mercaptan, which may be purified by column chromatography.
- Oxidation to Benzyl Sulfonyl Chloride:
 - The crude benzyl mercaptan (1.0 eq) is dissolved in a mixture of acetic acid and water.



- The solution is cooled to 0-5°C, and chlorine gas is bubbled through the solution until a
 persistent yellow-green color is observed.
- The reaction is quenched by the addition of sodium bisulfite solution.
- The product is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the benzyl sulfonyl chloride.
- Coupling with Isoxazoline:
 - To a solution of 5,5-dimethyl-4,5-dihydroisoxazole (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0°C.
 - The mixture is stirred for 30 minutes.
 - A solution of the benzyl sulfonyl chloride (1.0 eq) in THF is added dropwise.
 - The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
 - The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography to yield the final sulfonylisoxazoline derivative.

Protocol for Greenhouse Evaluation of Herbicidal Activity

This protocol is based on the methodology described for evaluating **Fenoxasulfone**'s efficacy in a simulated paddy environment.[1]

- Plant Cultivation:
 - Plastic pots (e.g., 1/5000 a) are filled with paddy soil.
 - Seeds of target weed species (Echinochloa oryzicola, Monochoria vaginalis, etc.) and rice
 (Oryza sativa) are sown at an appropriate depth.



- Pots are flooded to a depth of 3-4 cm and maintained in a greenhouse under controlled temperature (e.g., 25-30°C) and light conditions.
- Herbicide Application:
 - Fenoxasulfone is formulated as a suspension concentrate or granules.
 - A stock solution of the desired concentration is prepared.
 - At the specified growth stage of the weeds (e.g., pre-emergence to 3.0-leaf stage), the required dose (e.g., corresponding to 50-200 g a.i./ha) is applied directly to the paddy water in each pot using a micropipette or fine sprayer.
 - Control pots are treated with a blank formulation lacking the active ingredient.
- Evaluation:
 - The herbicidal effect is visually assessed at regular intervals, typically 30 to 40 days after application.
 - Assessment is based on a percentage scale (0% = no effect, 100% = complete kill) or a rating scale, evaluating symptoms like growth inhibition, chlorosis, and necrosis.
 - Crop safety (phytotoxicity to rice) is assessed concurrently.
 - For residual activity tests, pots are maintained for longer periods (e.g., 60-70 days) before evaluation.[1]

Protocol for VLCFA Elongase Inhibition Assay

This protocol is a representative method for determining the in-vitro inhibitory effect of **Fenoxasulfone** on VLCFA elongase, based on published mechanism-of-action studies.[6]

- Preparation of Microsomal Fraction:
 - Etiolated seedlings of a susceptible plant (e.g., barnyard millet) are grown in the dark for
 5-7 days.



- The shoots are harvested and homogenized in a cold extraction buffer (e.g., Tris-HCl, sucrose, EDTA, DTT).
- The homogenate is filtered through cheesecloth and centrifuged at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
- The resulting supernatant is subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
- The pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Elongase Activity Assay:
 - The assay mixture contains the microsomal protein, a reaction buffer (e.g., phosphate or Tris buffer), cofactors (NADPH, ATP), and the fatty acid substrate (e.g., [14C]-malonyl-CoA and a primer like C22:0-CoA).
 - Various concentrations of Fenoxasulfone (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. Control tubes receive the solvent alone.
 - The reaction is initiated by adding the microsomal fraction and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

Analysis:

- The reaction is stopped by saponification with alcoholic KOH.
- Fatty acids are extracted after acidification using a nonpolar solvent (e.g., hexane).
- The extracted fatty acids are methylated to form fatty acid methyl esters (FAMEs).
- The FAMEs are separated by thin-layer chromatography (TLC) or analyzed by radio-HPLC.
- The radioactivity incorporated into VLCFAs (e.g., C24:0, C26:0) is quantified.



 The inhibition of elongase activity is calculated relative to the control, and IC₅₀ values are determined.

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